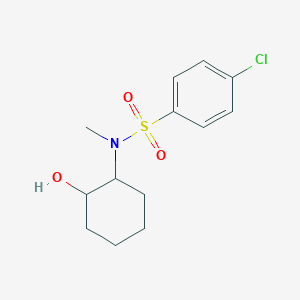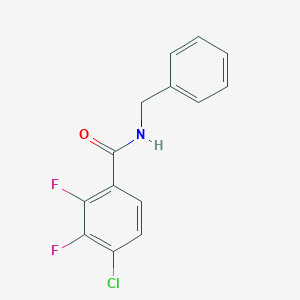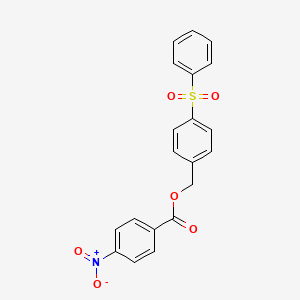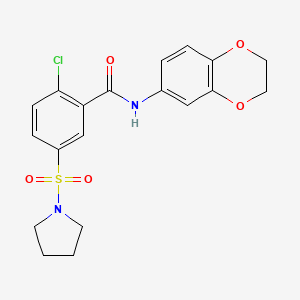![molecular formula C19H15ClN6O2 B4623615 2-{5-[(2-chloro-5-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4623615.png)
2-{5-[(2-chloro-5-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
説明
Synthesis Analysis
The synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines involves several key steps, starting from the appropriate furyl and methylphenoxy precursors. One method, as detailed by Baraldi et al. (1994), involves the preparation and evaluation of these compounds for their activity as adenosine A2a receptor antagonists, highlighting a potent and selective antagonist identified through this synthetic route (Baraldi et al., 1994).
Molecular Structure Analysis
The molecular structure of such compounds plays a crucial role in their biological activity. Specifically, the positioning of the furyl and methyl groups, alongside the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure, is critical for their function as adenosine receptor antagonists. Structural analysis and optimization, as discussed by Baraldi et al. (2003), have led to the development of highly potent and selective antagonists, underscoring the importance of molecular architecture in therapeutic efficacy (Baraldi et al., 2003).
Chemical Reactions and Properties
These compounds engage in various chemical reactions, primarily due to their reactive sites, which allow for further functionalization or modification. The synthesis processes often involve heterocyclization reactions, as well as selective substitutions that contribute to the compounds' biological activities. For instance, Sweidan et al. (2020) describe selective cyclization modes leading to the formation of structurally related pyrazolo[1,5-a]pyrimidines, showcasing the compound's versatility and reactivity (Sweidan et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, play a significant role in their pharmacological profile. Modifications to enhance water solubility at physiological pH have been explored to improve bioavailability. Baraldi et al. (2012) discuss functionalizing the compound to achieve good water solubility at low pH, indicating efforts to optimize these properties for therapeutic use (Baraldi et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity with adenosine receptors, define the compound's potential as a therapeutic agent. The selectivity and potency towards adenosine A2a and A3 receptor subtypes are crucial for its intended effects. Research by Pastorin et al. (2003) into the N5 substituent's influence on affinity at the human A3 and A2B adenosine receptor subtypes provides insight into the structure-activity relationship, highlighting the compound's specificity and potential therapeutic value (Pastorin et al., 2003).
科学的研究の応用
Synthesis and Characterization
The chemical compound 2-{5-[(2-chloro-5-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine belongs to a class of compounds known for their complex synthesis processes and potential for varied applications in scientific research. Studies have explored the synthesis of similar compounds, focusing on achieving high purity and understanding their structural characteristics. For instance, the synthesis of tritium-labeled SCH 58261, a compound with a closely related structure, was achieved with a high degree of radiochemical purity and specific activity, making it a valuable tool for further characterization of A2A adenosine receptor subtypes (Baraldi et al., 1996).
Potential Biological Activities
Compounds within this chemical family have been evaluated for their biological activities, particularly as adenosine receptor antagonists. The detailed study of these compounds contributes to the understanding of receptor-ligand interactions and the development of potential therapeutic agents. For example, pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidines, including similar compounds, have been identified as potent and selective adenosine A2a antagonists, showcasing their significance in binding assays and potential therapeutic applications (Baraldi et al., 1994).
Chemical Modifications and Derivatives
Research has also delved into the chemical modification of this compound's core structure to explore its versatile chemical properties and potential for generating new derivatives with varied biological activities. Studies have demonstrated the synthesis of new derivatives through reactions with different reagents, leading to the creation of compounds with potential pharmacological properties (Ahmed et al., 2003).
Advanced Synthesis Techniques
Advanced synthesis techniques have been employed to develop derivatives of this compound, highlighting the importance of innovative methodologies in creating compounds with high specificity and potential utility in scientific research. For instance, the synthesis of 3-methylthio-1-phenyl-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one derivatives demonstrates the application of tandem aza-Wittig and annulation reactions, showcasing the compound's versatility and the potential for the development of new therapeutic agents (Luo et al., 2020).
特性
IUPAC Name |
4-[5-[(2-chloro-5-methylphenoxy)methyl]furan-2-yl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O2/c1-11-3-5-14(20)16(7-11)27-9-12-4-6-15(28-12)17-23-19-13-8-22-25(2)18(13)21-10-26(19)24-17/h3-8,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWRYOQUTXTZGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C=NN5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-[(2-Chloro-5-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl ({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4623559.png)
![3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(2,5-dimethylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4623587.png)


![methyl 2-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoate](/img/structure/B4623597.png)
![2-[(4-bromobenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4623609.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4623611.png)
![1-{[(2,4-dichlorobenzyl)thio]acetyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4623612.png)


![2-oxo-2-phenylethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B4623631.png)
